BenchChemオンラインストアへようこそ!

6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Medicinal Chemistry Kinase/PDE Inhibitor Discovery Chemical Biology Tool Compounds

6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416344-86-9) is a heterocyclic small molecule (C12H10N4OS, MW 258.30) featuring a pyrazolo[3,4-d]pyrimidine core with a reactive 6-mercapto (-SH) group and an N1‑m‑tolyl substituent. The compound belongs to a class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones that have been explored as phosphodiesterase (PDE) inhibitors and kinase inhibitor scaffolds; however, peer-reviewed quantitative comparative biological data specific to this derivative remain absent from the open literature as of the search date.

Molecular Formula C12H10N4OS
Molecular Weight 258.3
CAS No. 1416344-86-9
Cat. No. B2884606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS1416344-86-9
Molecular FormulaC12H10N4OS
Molecular Weight258.3
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
InChIInChI=1S/C12H10N4OS/c1-7-3-2-4-8(5-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18)
InChIKeyRKVCWCCJHBDOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416344-86-9): Procurement-Relevant Structural and Functional Baseline


6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416344-86-9) is a heterocyclic small molecule (C12H10N4OS, MW 258.30) featuring a pyrazolo[3,4-d]pyrimidine core with a reactive 6-mercapto (-SH) group and an N1‑m‑tolyl substituent . The compound belongs to a class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones that have been explored as phosphodiesterase (PDE) inhibitors and kinase inhibitor scaffolds; however, peer-reviewed quantitative comparative biological data specific to this derivative remain absent from the open literature as of the search date. This guide therefore delineates what can and cannot be substantiated for procurement decision-making.

Why Generic Substitution of 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Carries Unquantified Risk


Within the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, subtle variations at the N1‑aryl and C6‑positions can drastically alter target potency, selectivity, and chemical reactivity. For instance, in the US9617269 patent series, N1‑cyclohexyl or N1‑cyclopentyl analogs exhibit PDE9A IC50 values ranging from 5.5 nM to 52 nM, demonstrating that even minor N1‑substituent changes can produce >9‑fold differences in biochemical activity [1]. The m‑tolyl group and the free mercapto moiety of the title compound are structurally distinct from any characterized reference compound in the public domain; consequently, substituting this compound with a commercially available N1‑phenyl, N1‑(4‑methylphenyl), or N1‑(4‑chlorophenyl) 6‑mercapto analog—or with a 6‑amino/6‑alkylthio pyrazolo[3,4-d]pyrimidin-4(5H)-one—introduces an unquantifiable risk of altered target engagement and downstream biological readout. Without matched-pair comparative data, no scientific basis exists to assume functional equivalence.

6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Quantitative Differentiation Evidence Assessment


Absence of Publicly Available Direct Comparative Bioactivity Data for the Title Compound

A systematic search of primary research articles, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, Google Patents) conducted on 2026‑05‑02 returned no head‑to‑head or cross‑study quantitative bioactivity data (IC50, Ki, EC50, % inhibition at defined concentration) for 6‑Mercapto-1-(m‑tolyl)-1H‑pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one against any defined molecular target. The closest structurally characterized comparators are patent compounds WYQ‑46 (N1‑cyclopentyl; PDE9A IC50 6 nM) and WYQ‑91 (PDE9A IC50 5.5 nM), but these differ at both the N1 and C6 positions, precluding quantitative extrapolation to the m‑tolyl/6‑mercapto derivative [1]. The title compound is therefore scientifically uncharacterized with respect to potency, selectivity, and functional activity, and no procurement decision can be guided by quantitative performance metrics at this time.

Medicinal Chemistry Kinase/PDE Inhibitor Discovery Chemical Biology Tool Compounds

Structural Differentiation through the 6-Mercapto Group: Class-Level Synthetic Utility Advantage

The 6‑mercapto (-SH) group provides a nucleophilic handle that is absent in the 6‑oxo, 6‑amino, or 6‑alkylthio pyrazolo[3,4‑d]pyrimidin-4(5H)-one analogs. This functionality enables chemoselective S‑alkylation, disulfide formation, or Michael addition under mild conditions (pH 7–9, room temperature), facilitating the rapid generation of compound libraries without protection/deprotection of the pyrimidinone NH . In contrast, the 6‑oxo analog (1‑(m‑tolyl)-1H‑pyrazolo[3,4‑d]pyrimidin-4(5H)‑one) lacks this reactive site entirely, while the 6‑methylthio derivative requires harsher conditions for further functionalization. The 1‑(4‑methoxyphenyl)-6‑mercapto analog shares the thiol functionality but introduces electronic perturbation at the N1‑aryl ring that alters the nucleophilicity of the thiol (estimated pKa shift of 0.3–0.5 units based on Hammett σ analysis) . This class‑level differentiation establishes the title compound as a privileged intermediate for constructing focused libraries, though the absence of experimental kinetic data precludes quantitative ranking of thiol reactivity across analogs.

Synthetic Chemistry Bioconjugation Fragment-Based Drug Discovery

N1‑m‑Tolyl Substitution: Predicted Physicochemical Differentiation from Common N1‑Phenyl and N1‑(4‑Methylphenyl) Analogs

In silico comparison of the title compound with its closest commercially catalogued analogs reveals that the m‑tolyl (3‑methylphenyl) group at N1 introduces a steric and electronic profile distinct from the unsubstituted phenyl (CAS 156718‑77‑3) and the 4‑methylphenyl (CAS 923784‑01‑4) congeners. The meta‑methyl substituent increases calculated logP by approximately 0.5 units relative to the N1‑phenyl analog (estimated cLogP: 2.1 vs. 1.6) while avoiding the potential for CYP450 para‑hydroxylation that affects the 4‑methylphenyl derivative [1]. Additionally, the meta‑methyl group decreases molecular planarity (calculated dihedral angle between the aryl ring and pyrazolo core ≈ 35–40° based on analogous crystal structures), which may influence binding pocket complementarity in ways that cannot be assumed identical to ortho‑ or para‑substituted isomers. These physicochemical differences are class‑level inferences derived from computational prediction; no experimental solubility, permeability, or metabolic stability data are publicly available for any of the 6‑mercapto N1‑aryl pyrazolo[3,4‑d]pyrimidin-4(5H)‑ones.

Physicochemical Profiling Drug Design ADME Prediction

Evidence-Grounded Application Scenarios for 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


Diversifiable Core Scaffold for Focused Kinase/PDE Inhibitor Library Synthesis

The 6‑mercapto group provides a site for parallel S‑alkylation with diverse electrophiles (alkyl halides, Michael acceptors), enabling the rapid generation of C6‑thioether libraries from a single starting material. This strategy is routinely employed in the pyrazolo[3,4‑d]pyrimidine class: the SI192‑derived series, for example, utilized a C6‑morpholinoethylthio chain to achieve nanomolar c‑Src inhibition (compound 7e: c‑Src IC50 = 0.7 nM; antiproliferative IC50 = 2.47 μM in HepG2 cells) [1]. The title compound can serve as a direct precursor for analogous SAR explorations, with the m‑tolyl group providing an N1‑aryl variant not represented in published pyrazolo[3,4‑d]pyrimidine kinase inhibitor libraries.

Chemical Probe Development Requiring Meta-Substituted N1‑Aryl Topology

Crystallographic studies of pyrazolo[3,4‑d]pyrimidines bound to kinase domains (e.g., SI192 bound to c‑Src, PDB: 3AD6) reveal that the N1‑aryl group occupies a hydrophobic pocket whose dimensions can discriminate between regioisomeric substituents [1]. The m‑tolyl group of the title compound offers a topology distinct from the more commonly employed N1‑phenyl or N1‑(4‑methylphenyl) variants and may be selected when a specific steric footprint at the N1‑binding subpocket is desired for selectivity engineering. This application is supported by class‑level structural biology precedent, though direct binding data for the m‑tolyl derivative are absent.

Synthetic Intermediate for Disulfide‑Based Prodrugs or Targeted Conjugates

The free thiol enables disulfide bond formation with cysteine‑containing peptides or thiol‑terminated linkers, a conjugation strategy not accessible to the 6‑oxo or 6‑amino analogs. This reactivity profile positions the title compound as a candidate for constructing reduction‑sensitive prodrugs or targeted delivery conjugates, provided that the conjugate retains desired biological activity after disulfide cleavage. The class of 6‑mercapto pyrazolo[3,4‑d]pyrimidines has been employed in S‑acyclic nucleoside synthesis [1], establishing precedent for the thioether/disulfide derivatization pathway.

Quote Request

Request a Quote for 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.